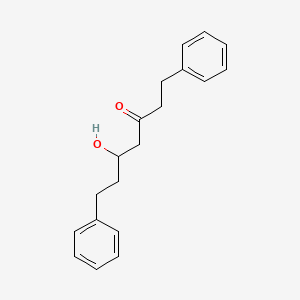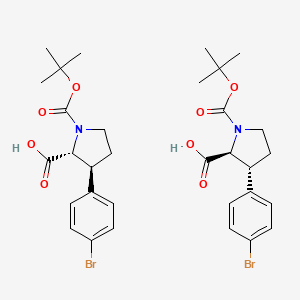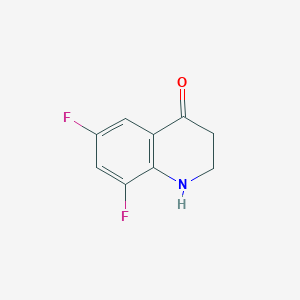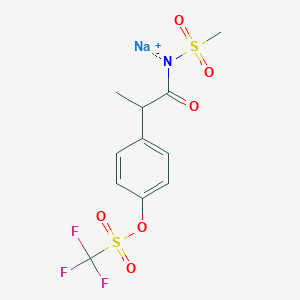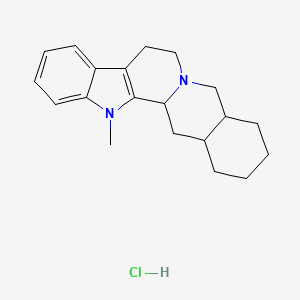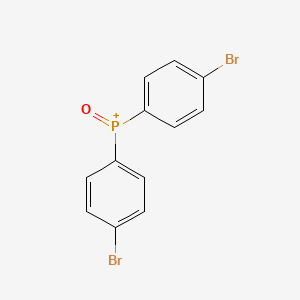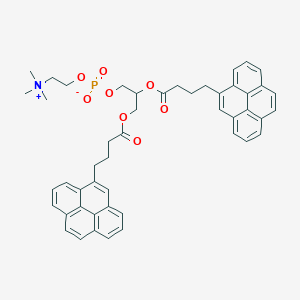
2,3-Bis(4-pyren-4-ylbutanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(4-pyren-4-ylbutanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with a molecular formula of C48H48NO8P and a molecular weight of 797.9 g/mol. This compound is known for its unique structure, which includes pyrene moieties and a phosphate group, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-pyren-4-ylbutanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps. The process begins with the preparation of the pyrene butanoic acid derivatives, which are then esterified with 2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(4-pyren-4-ylbutanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The pyrene moieties can be oxidized under specific conditions to form quinones.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: The phosphate group can be substituted with other functional groups to create new compounds with diverse properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxidized pyrene derivatives, reduced pyrene compounds, and substituted phosphates. These products have unique properties that make them useful in different applications.
Applications De Recherche Scientifique
2,3-Bis(4-pyren-4-ylbutanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Investigated for its potential use in drug delivery systems and diagnostic tools.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,3-Bis(4-pyren-4-ylbutanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with molecular targets through its pyrene moieties and phosphate group. The compound can bind to specific proteins, nucleic acids, or other biomolecules, altering their function and activity. The pathways involved may include signal transduction, molecular recognition, and cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Bis(4-pyren-4-ylbutanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- 2,3-Bis(4-pyren-4-ylbutanoyloxy)propyl 2-(dimethylazaniumyl)ethyl phosphate
- 2,3-Bis(4-pyren-4-ylbutanoyloxy)propyl 2-(ethylazaniumyl)ethyl phosphate
Uniqueness
Compared to similar compounds, this compound stands out due to its specific combination of pyrene moieties and a trimethylazaniumyl group. This unique structure imparts distinct electronic and optical properties, making it particularly valuable in applications requiring high fluorescence and molecular recognition capabilities.
Propriétés
IUPAC Name |
2,3-bis(4-pyren-4-ylbutanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H48NO8P/c1-49(2,3)26-27-55-58(52,53)56-31-40(57-44(51)21-9-15-37-29-39-17-5-11-33-23-25-35-13-7-19-42(37)48(35)46(33)39)30-54-43(50)20-8-14-36-28-38-16-4-10-32-22-24-34-12-6-18-41(36)47(34)45(32)38/h4-7,10-13,16-19,22-25,28-29,40H,8-9,14-15,20-21,26-27,30-31H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLDVPUFVVHFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3)OC(=O)CCCC5=CC6=CC=CC7=C6C8=C(C=CC=C58)C=C7 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48NO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
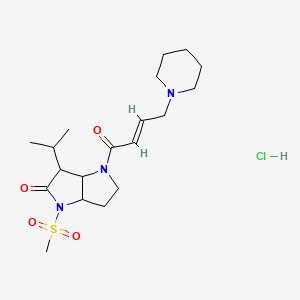
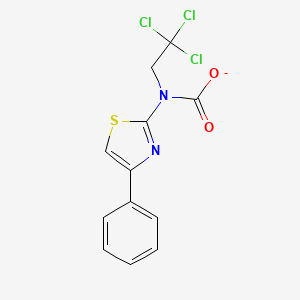
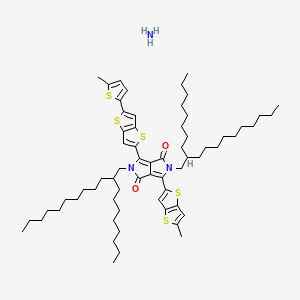
![Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B12295855.png)
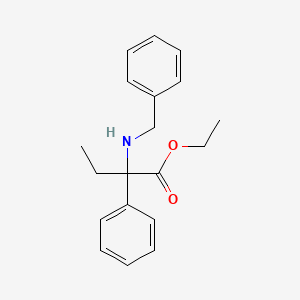

![Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol](/img/structure/B12295873.png)
